methyl (E)-4-[(2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]but-2-enoate
Description
Methyl (E)-4-[(2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]but-2-enoate is a synthetic organic compound featuring a partially saturated quinoline core (5,6,7,8-tetrahydro-1H-quinoline) substituted with a 2-oxo group and a carbonyl-linked amino but-2-enoate ester. The (E)-configuration of the double bond in the but-2-enoate moiety ensures a trans arrangement, influencing steric and electronic properties.
Properties
IUPAC Name |
methyl (E)-4-[(2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]but-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-21-13(18)7-4-8-16-14(19)11-9-10-5-2-3-6-12(10)17-15(11)20/h4,7,9H,2-3,5-6,8H2,1H3,(H,16,19)(H,17,20)/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQZASSXPZNVQW-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCNC(=O)C1=CC2=C(CCCC2)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/CNC(=O)C1=CC2=C(CCCC2)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-4-[(2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]but-2-enoate typically involves multi-step organic reactions. One common approach is the condensation of 2-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid with an appropriate amine, followed by esterification with methyl acrylate under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-4-[(2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]but-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into more saturated derivatives.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated quinoline compounds.
Scientific Research Applications
Methyl (E)-4-[(2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]but-2-enoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of biochemical assays and as a probe for studying biological pathways.
Medicine: This compound has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which methyl (E)-4-[(2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]but-2-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA or interact with proteins, affecting their function and leading to various biological outcomes. The enone group can participate in Michael addition reactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
a. (E)-Methyl 3-(4-(Phenylthio)phenyl)but-2-enoate ()
- Structure: Shares the (E)-but-2-enoate ester backbone but replaces the quinoline-derived substituent with a 4-(phenylthio)phenyl group.
- Synthesis : Prepared via condensation reactions, with NMR data (δ 3.77 ppm for the methyl ester, δ 6.15 ppm for the double bond proton) confirming regiochemistry .
b. Methyl 2-Benzoylamino-3-[(3-hydroxyphenyl)amino]but-2-enoate ()
- Structure: Features a but-2-enoate ester with dual amino substituents: benzoyl and 3-hydroxyphenyl.
- Key Differences: The hydroxyphenyl group enables strong hydrogen bonding, unlike the tetrahydroquinoline’s saturated ring. The lack of a fused bicyclic system reduces conformational rigidity.
- Synthesis : Synthesized via refluxing with amines, highlighting the reactivity of the α,β-unsaturated ester toward nucleophiles .
c. [2-(Methylamino)-2-oxidanylidene-ethyl] (E)-4-[(2-oxidanylidene-5,6,7,8-tetrahydro-1H-quinolin-3-yl)carbonylamino]but-2-enoate ()
- Structure: Contains a similar tetrahydroquinoline core but with an additional methylamino-oxidanylidene group.
- Key Differences: The methylamino group enhances hydrogen-bond donor capacity compared to the parent compound.
Physicochemical Properties
Key Observations :
- The target compound’s tetrahydroquinoline ring provides moderate hydrophobicity, intermediate between the fully aromatic quinolines and aliphatic esters.
- Compounds with hydroxyl or amino groups (e.g., ) exhibit enhanced hydrogen-bonding capacity, which may improve solubility or target binding .
Biological Activity
Methyl (E)-4-[(2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]but-2-enoate is a synthetic compound notable for its unique molecular structure and potential therapeutic applications. This article explores its biological activity, including antimicrobial and anticancer properties, through various studies and data analysis.
Compound Overview
Molecular Formula : C15H18N2O4
Molecular Weight : 290.31 g/mol
Structural Features : The compound features a quinoline moiety with an enone system and a carbonyl group attached to a tetrahydroquinoline ring, which is essential for its biological activity .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, particularly Gram-positive bacteria.
| Bacterial Strain | MIC (μg/mL) | Activity Type |
|---|---|---|
| MRSA | 62.216–124.432 | Bactericidal |
| SE | 31.108–62.216 | Bactericidal |
The compound's mechanism of action involves the inhibition of protein synthesis pathways and subsequent interference with nucleic acid and peptidoglycan production . This dual mechanism enhances its effectiveness against resistant strains.
Anticancer Activity
Preliminary studies suggest that this compound may also exhibit anticancer properties. The compound's structure allows it to interact with cellular targets involved in cancer progression. Further research is needed to elucidate its specific mechanisms in cancer cell lines.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A comparative study evaluated the efficacy of this compound against ciprofloxacin. The results indicated that while it was less potent than ciprofloxacin against certain strains of MRSA (MIC = 0.381 μM for ciprofloxacin), it still demonstrated considerable activity with a MIC range of 62.216–124.432 μg/mL . -
Biofilm Inhibition Studies :
This compound showed moderate biofilm inhibition against MRSA and SE, indicating potential for use in preventing biofilm-associated infections . -
Structure Activity Relationship (SAR) :
The compound's structural features were analyzed to understand their contribution to biological activity. It was found that the presence of the tetrahydroquinoline structure significantly enhances its antimicrobial efficacy compared to other quinoline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
